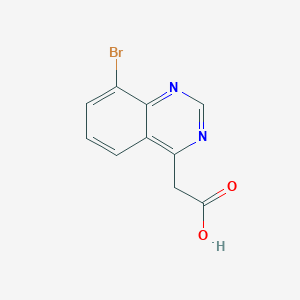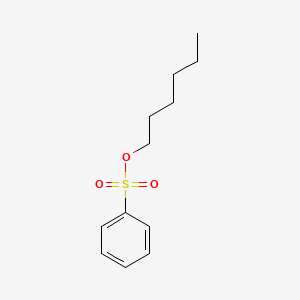
2-(8-bromoquinazolin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-bromoquinazolin-4-yl)acetic acid is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique structure and properties.
Vorbereitungsmethoden
The synthesis of 2-(8-bromoquinazolin-4-yl)acetic acid typically involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride . This intermediate product is then further reacted with p-amino acetophenone to obtain the final compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Chemischer Reaktionen
2-(8-bromoquinazolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazoline compounds .
Wissenschaftliche Forschungsanwendungen
2-(8-bromoquinazolin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(8-bromoquinazolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
2-(8-bromoquinazolin-4-yl)acetic acid can be compared with other similar compounds, such as:
Thiazoloquinazolines: These compounds also contain a quinazoline ring and exhibit various biological activities, including anti-tumor and anti-inflammatory properties.
Indole derivatives: Indole-3-acetic acid, for example, is a plant hormone with diverse biological applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
2-(8-bromoquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6-8(4-9(14)15)12-5-13-10(6)7/h1-3,5H,4H2,(H,14,15) |
InChI-Schlüssel |
MDSJJNOIGFRUGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=CN=C2C(=C1)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)


![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)

![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)

![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)

![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
